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Lysinoalanine, (S,R)- - 63121-95-9

Lysinoalanine, (S,R)-

Catalog Number: EVT-274290
CAS Number: 63121-95-9
Molecular Formula: C9H19N3O4
Molecular Weight: 233.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lysinoalanine, (S,R)- is a bioactive chemical.
Source and Classification

Lysinoalanine is primarily derived from the reaction of lysine with dehydroalanine, which itself is formed from cysteine or serine residues under high-temperature or alkaline conditions. This reaction can occur spontaneously during food processing, especially in cooked foods where proteins are exposed to extreme conditions. The classification of lysinoalanine falls under non-standard amino acids, which are not incorporated into proteins during translation but can modify existing proteins post-translationally .

Synthesis Analysis

The synthesis of lysinoalanine can be achieved through several methods:

  1. Alkali Treatment: Historically, lysinoalanine was discovered through the alkali treatment of proteins. For instance, treating bovine ribonuclease with sodium hydroxide at high pH led to the formation of lysinoalanine as cysteine decomposed to dehydroalanine, which then reacted with lysine .
  2. Enzymatic Synthesis: Recent studies have identified enzymes such as DurN that facilitate the formation of lysinoalanine in specific biosynthetic pathways, particularly in certain bacterial peptides like duramycin. This process involves substrate-assisted mechanisms where dehydroalanine acts as an electrophile reacting with lysine .
  3. Chemical Synthesis: Various synthetic methodologies have been developed for producing orthogonally protected forms of lysinoalanine, utilizing derivatives like Garner's aldehyde. These methods often involve multi-step reactions that allow for the selective protection and subsequent deprotection of functional groups to yield pure lysinoalanine .
Molecular Structure Analysis

Lysinoalanine consists of a modified structure where the amino group from lysine is linked to a dehydroalanine moiety. Its molecular formula is C₈H₁₄N₂O₂, and it features a unique crosslinked structure that includes:

  • Amino Group: Contributed by the lysine side chain.
  • Dehydroalanine Backbone: Formed from the dehydration of serine or cysteine residues.

The stereochemistry of lysinoalanine is described as (S,R)-, indicating specific configurations at its chiral centers. The presence of both D- and L-forms in various biological contexts suggests its potential variability in biological activity and interaction with other biomolecules .

Chemical Reactions Analysis

Lysinoalanine participates in several important chemical reactions:

  1. Crosslinking Reactions: In proteins, lysinoalanine serves as a crosslinking agent that stabilizes protein structures by forming covalent bonds between amino acid residues. This is particularly significant in heat-treated foods where protein denaturation occurs.
  2. Formation Mechanism: The formation involves a base-catalyzed reaction where hydroxide ions abstract protons from cysteine or serine to form dehydroalanine, which then reacts with the ε-amino group of lysine .
  3. Reactivity with Other Amino Acids: Lysinoalanine can also react with other amino acids under certain conditions, potentially leading to further modifications in protein structures.
Mechanism of Action

The mechanism by which lysinoalanine acts as a crosslinking agent involves several key steps:

  1. Dehydroalanine Formation: The initial step involves the conversion of cysteine or serine into dehydroalanine through deprotonation facilitated by hydroxide ions.
  2. Nucleophilic Attack: The ε-amino group of lysine acts as a nucleophile that attacks the electrophilic dehydroalanine residue, leading to the formation of a stable crosslink.
  3. Enzymatic Regulation: In biological systems, enzymes like DurN play crucial roles in controlling this process by ensuring specificity and efficiency in crosslink formation .
Physical and Chemical Properties Analysis

Lysinoalanine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar amino groups.
  • Stability: The stability of lysinoalanine under various pH conditions can vary; it tends to be more stable under neutral to slightly alkaline conditions but may degrade under extreme acidic environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for amino acids.

These properties influence its behavior in biological systems and food chemistry applications .

Applications

Lysinoalanine has several significant applications across different fields:

  1. Food Science: It serves as an indicator of protein modification during cooking processes and is studied for its implications on food quality and safety.
  2. Biochemistry: Its role in crosslinking peptides has garnered interest for potential applications in drug design and development, particularly concerning peptide antibiotics like duramycin.
  3. Research Tool: As a model compound for studying protein modifications and interactions, lysinoalanine aids researchers in understanding complex biochemical pathways and mechanisms involved in disease processes related to protein misfolding or aggregation .
Structural and Mechanistic Analysis of Lysinoalanine (Lal) Formation

Reaction Pathways for Non-Enzymatic Lal Synthesis in Alkali-Treated Proteins

Lysinoalanine (Lal) formation in food proteins is a chemically driven process initiated by alkaline conditions (pH > 9.0) combined with heat treatment. This reaction proceeds via a well-defined two-step mechanism:

  • β-Elimination: Hydroxide ions catalyze the removal of substituents from serine, cysteine, phosphoserine, or glycosylated serine residues, generating a highly reactive dehydroalanine (DHA) intermediate. Cysteine residues undergo elimination most readily due to the superior leaving-group ability of the thiolate (-S⁻) compared to the alkoxide (-O⁻) of serine [2] [7] [9].
  • Nucleophilic Addition: The electrophilic double bond of the DHA intermediate is attacked by the nucleophilic ε-amino group of a nearby lysine residue, forming a stable carbon-nitrogen bond and resulting in the lysinoalanine crosslink (N⁶-(2-amino-2-carboxyethyl)-L-lysine) [1] [2] [7].

Threonine residues can undergo analogous elimination to yield methyl-dehydroalanine (2-aminocrotonate), which subsequently reacts with lysine to form the related crosslink N⁶-(2-amino-2-carboxypropyl)-L-lysine (methyl-lysinoalanine) [1] [7].

Table 1: Key Factors Influencing Non-Enzymatic Lal Formation in Food Proteins

FactorEffect on Lal FormationMechanistic BasisExample Impact
pHIncreases dramatically above pH 9.0; maximal around pH 12.5Higher [OH⁻] accelerates β-elimination step.Milk protein (pH 12, 65°C): Up to 6,900 mg Lal/kg protein in sodium caseinate [1] [9]
TemperatureIncreases with rising temperatureHigher thermal energy promotes both elimination and nucleophilic addition steps.Egg white (30 min at 150°C): ~1,100 mg Lal/kg protein [1]
TimeIncreases with prolonged exposure to alkali/heatProvides extended reaction time for intermediate formation and crosslinking.Model peptides (pH 12): Significant increase observed over 12 days [9]
Protein Source/StructureVaries significantly (Casein > Gluten > Zein)Phosphoserine (casein) facilitates elimination. Cystine disulfides can act as elimination sites. Proximity of Lys affects addition.Noticeable Lal in casein at pH 5.0; requires pH 8-11 for gluten/zein [1]
Protective AgentsReduces Lal formation (Cysteine, N-Acetylcysteine, Glutathione > Sulphite)Compete with Lys ε-NH₂ for DHA addition; act as sacrificial nucleophiles. Reduce cystine to cysteine, hindering elimination.SH-compounds significantly reduce Lal levels [2] [7]
DephosphorylationReduces Lal formation in phosphoproteins (e.g., casein)Removes phosphate group from phosphoserine, making it a poorer leaving group for β-elimination.Lowers rate of DHA generation [7] [9]
Lysine AcylationBlocks Lal formationModifies ε-NH₂ group of Lys, eliminating its nucleophilicity and preventing addition to DHA.Prevents crosslink formation [7]

Role of β-Elimination and Nucleophilic Addition in Dehydroalanine Intermediate Formation

The β-elimination reaction is the critical, rate-limiting step in non-enzymatic Lal formation. Its efficiency dictates the pool of reactive DHA intermediates available for crosslinking. This elimination involves:

  • Deprotonation: Hydroxide ion abstracts the mildly acidic α-proton adjacent to the leaving group (X = O-PO₃²⁻, O-Glycosyl, O⁻, S⁻) [1] [7].
  • Leaving Group Expulsion: Concerted elimination of the leaving group (X⁻) generates the α,β-unsaturated dehydroalanine residue. The reaction is facilitated by good leaving groups: thiolate (from Cys) > phosphate > glycosyloxy ≈ alkoxide (from Ser) [1] [2] [7].

Figure 1: β-Elimination Mechanism Generating Dehydroalanine (DHA)(Serine shown; analogous for Cysteine, Phosphoserine)[Base]⁻ + Prot⁻-Ser-Protein → DHA-Protein + H₂O + [Leaving Group]⁻

The resulting dehydroalanine (DHA) possesses a highly electrophilic α,β-unsaturated carbonyl system (Michael acceptor). This double bond is susceptible to nucleophilic attack. The primary endogenous nucleophile is the ε-amino group of lysine residues (pKa ~10.5). Under alkaline conditions, a significant proportion exists as the free amine (-NH₂), which is highly nucleophilic. Attack occurs primarily at the β-carbon of DHA, forming the new C-N bond of the lysinoalanine crosslink [1] [2] [7].

Stereochemistry: The addition step creates a new chiral center at the β-carbon of the lysinoalanine residue. Lal exists predominantly as the (S,R)-diastereomer (also referred to as LAL-LD) in foods, indicating inversion of configuration at the β-carbon relative to the original L-Ser/Cys residue [3] [5] [8]. This stereochemistry results from the preferred approach of the nucleophile from the less hindered side of the planar DHA intermediate.

Competing reactions for the DHA intermediate exist:

  • Reaction with cysteine thiolate (-S⁻) forms lanthionine (Lan, alanylthio-cysteine) [1] [2] [7].
  • Reaction with the thiol of added compounds (e.g., cysteine, glutathione) forms stable thioether adducts, preventing Lal formation [2] [7] [9].
  • Reaction with ammonia (NH₃) forms β-aminoalanine [1].
  • Hydrolysis is generally slow but can occur.

Comparative Analysis of Lal Biogenesis in Food Proteins vs. Microbial Systems

Lal formation occurs in both processed foods and biological systems, but the mechanisms and contexts differ profoundly.

Table 2: Comparative Analysis of Lal Formation Pathways

FeatureFood Proteins (Non-Enzymatic)Microbial Systems (Enzymatic / Auto-Catalytic)Key References
TriggerExternal processing: High pH (>9.0), Heat, Extended TimeGenetically programmed biosynthesis within specific peptides/proteins [1] [2] [4]
MechanismChemical: Base-catalyzed β-elimination followed by non-specific nucleophilic additionEnzymatically guided or auto-catalyzed; highly specific residue targeting [2] [4] [7]
Precursor ResiduesPrimarily Cys > Ser/O-phosphoSer; Non-specific locationSpecific Ser/Cys residues defined by peptide sequence and enzyme recognition (lanthipeptides) or conserved active site geometry (FlgE) [1] [2] [4]
NucleophilePrimarily Lys ε-NH₂ (non-specific, proximity-dependent)Specific Lys residue defined by peptide sequence or conserved active site (FlgE) [2] [4] [7]
StereochemistryPredominantly (S,R)-LalTypically defined stereochemistry (e.g., (2S, 3S, 6R)-Lal in cinnamycin) [2] [4] [8]
Key IntermediatesDehydroalanine (DHA)Often enzyme-bound DHA (lanthipeptides); Free DHA in FlgE [2] [4]
Regulation/ControlUncontrolled; influenced by processing parameters and protein chemistryTightly controlled by dedicated enzymes (DurN in duramycin biosynthesis) or oligomerization (FlgE) [4] [7]
FunctionUndesired side reaction: Reduces protein quality/nutrition, potential toxicity concernFunctional role: Antimicrobial activity (lanthipeptides); Structural stability (FlgE hook) [2] [4] [7]
ExamplesCaseinates, Egg white powder, Corn chips, Evaporated milkLanthipeptides: Cinnamycin, Duramycin B/C; Flagellar Hook Protein: Td/Bb FlgE [1] [2] [4]
Rate AccelerationHigh pH, TemperatureEnzymatic catalysis (Elimination: Kinases/Dehydratases; Addition: DurN-like enzymes); Oligomerization-induced proximity (FlgE) [4] [7]
Inhibition StrategiesAdd SH-compounds (Cys), Lower pH/Time/Temp, Dephosphorylation, Acylate LysGenetic knockout of biosynthetic enzymes; Nucleophile scavengers (e.g., βME - blocks DHA) [2] [4] [7]
  • Non-Enzymatic Biogenesis in Food:
  • Process: As described in sections 1.1 and 1.2, this is a purely chemical process driven by harsh extrinsic conditions (alkali, heat).
  • Specificity: Low. Any susceptible Ser/Cys residue can undergo elimination, and the resulting DHA can react with any sufficiently nearby Lys ε-NH₂ group. This leads to heterogeneous, non-specific crosslinking within and between protein chains [1] [7] [9].
  • Outcome: Structural modification of food proteins, often detrimental – reduced digestibility, loss of essential amino acids (Lys, Cys, Ser, Thr), potential formation of other unnatural amino acids (e.g., ornithine from Arg, D-amino acids via racemization) [1] [7] [9].
  • Enzymatic Biogenesis in Lanthipeptides:
  • Process: Ribosomally synthesized precursor peptides undergo extensive post-translational modification (PTM). Ser/Thr residues are first activated via phosphorylation (e.g., by LanM, LanKC enzymes) or glutamylation. A dedicated dehydratase enzyme then catalyzes the elimination of the activated side chain, generating Dha/Dhb. A specific lysinyl-alanyl synthase enzyme (e.g., DurN in duramycin biosynthesis) subsequently catalyzes the stereoselective addition of a specific lysine ε-NH₂ group to the Dha intermediate, forming the Lal crosslink. This process often requires multiple dedicated enzymes [2] [4] [7].
  • Specificity: Extremely High. The enzymes recognize specific sequence motifs (e.g., the "duramycin cassette") within the precursor peptide, ensuring modification occurs only at defined Ser/Thr and Lys residues, resulting in a single, stereochemically defined Lal isomer within the mature antimicrobial peptide [2] [7].
  • Outcome: Functional Maturation. The Lal crosslink is essential for the structure and potent antimicrobial activity of lanthipeptides like cinnamycin and duramycin against Gram-positive bacteria [2] [7].
  • Auto-Catalytic Biogenesis in Spirochaete Flagellar Hooks (FlgE):
  • Process: This represents a unique middle ground. Lal formation in the flagellar hook protein FlgE of spirochaetes (e.g., Treponema denticola, Borrelia burgdorferi) is spontaneous (no external enzymes required) but highly specific and structurally programmed. It requires oligomerization of FlgE subunits via their D0 and Dc domains. This assembly creates a precise local environment at the D1-D2 domain interface where a conserved Cysteine residue (Cys178 in Td) undergoes direct β-elimination, releasing H₂S/HS⁻ and generating DHA. A strictly conserved Lysine residue (Lys165 in Td) within the D1-D2 linker then adds stereospecifically to this DHA, forming the Lal crosslink. A conserved Asparagine (Asn179 in Td) is crucial for orienting residues and polarizing the peptide bond to activate DHA [4].
  • Specificity: High within the Protein Context. The reaction only occurs efficiently upon correct oligomerization, which positions Cys178 and Lys165 optimally. While chemical (non-enzymatic), it is site-specific due to the precise 3D architecture of the oligomerized state. The stereochemistry of the Lal crosslink in FlgE has not been fully reported but is likely defined.
  • Outcome: Structural Stabilization. The inter-subunit Lal crosslinks significantly strengthen the flagellar hook structure, enabling it to withstand the torsional stress and confined periplasmic environment essential for spirochaete motility. Mutants lacking Lal (C178S, K165A) assemble hooks but show defective motility [4].
  • Manipulation: Cysteine alkylators (NEM, DTNB) accelerate DHA formation by converting Cys178 thiol into a better leaving group. Nucleophiles like β-mercaptoethanol (βME) block Lal formation by intercepting the DHA intermediate [4].

Properties

CAS Number

63121-95-9

Product Name

Lysinoalanine, (S,R)-

IUPAC Name

(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1

InChI Key

IMSOBGJSYSFTKG-NKWVEPMBSA-N

SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Lysinoalanine, (S,R)-

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

Isomeric SMILES

C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N

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